1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(4,5,7-trimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-6-9(8(3)15)7(2)14-10(13(6)4)11-5-12-14/h5,7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQXONMXSBOGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(N(C2=NC=NN12)C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-{4,5,7-trimethyl-4H,7H-triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one typically follows a strategy involving:
- Formation of the triazolo[1,5-a]pyrimidine core through cyclocondensation reactions.
- Introduction of methyl substituents at positions 4, 5, and 7 on the triazolopyrimidine ring.
- Functionalization at the 6-position with an ethanone group.
Formation of the Triazolo[1,5-a]pyrimidine Core
The core triazolopyrimidine ring is synthesized by cyclocondensation of appropriate precursors, often involving:
- Reaction of hydrazine derivatives with β-dicarbonyl compounds or ketoesters to form the triazole ring.
- Subsequent condensation with pyrimidine precursors or cyclization to generate the fused heterocyclic system.
For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate can be reacted with 1,3-diketones or substituted butane-1,3-diones in refluxing acetic acid to yield ethyl esters of methyl-substituted triazolopyrimidine carboxylates. These esters can then be hydrolyzed under basic conditions to the corresponding acids, which serve as key intermediates for further derivatization.
Functionalization at the 6-Position with Ethanone Group
The ethanone substituent at the 6-position is typically introduced by:
- Conversion of the corresponding carboxylic acid intermediate to an acyl chloride using chlorinating agents (e.g., thionyl chloride or oxalyl chloride).
- Subsequent coupling or acylation reactions with appropriate nucleophiles or enolizable ketones to install the ethanone moiety.
Alternatively, the ethanone group can be introduced directly by reaction of the triazolopyrimidine intermediate with acetylating agents under controlled conditions.
Representative Synthetic Route (Based on Literature)
Alternative One-Step Synthesis Approaches
Recent research has demonstrated efficient one-step synthetic procedures for related triazolopyrimidine derivatives, which could be adapted for this compound. These methods involve:
- Direct condensation of 2-amino-substituted triazolopyrimidines with appropriate acetylating agents.
- Use of microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction time.
Research Findings and Optimization
- The choice of solvent, temperature, and reaction time critically affects the yield and purity of the final compound.
- Use of acetic acid as solvent in the cyclocondensation step improves ring closure efficiency.
- Chlorination to form acyl chlorides must be carefully controlled to avoid over-chlorination or degradation.
- Subsequent acylation steps benefit from mild bases to neutralize HCl formed and prevent side reactions.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Remarks |
|---|---|---|---|
| Cyclocondensation | Reaction of hydrazine derivative with diketone | Ethyl 5-amino-1,2,4-triazole-3-carboxylate, 1,3-diketone, acetic acid, reflux | Forms triazolopyrimidine core |
| Hydrolysis | Basic hydrolysis of ester to acid | NaOH, aqueous solution | Prepares acid intermediate for chlorination |
| Chlorination | Conversion of acid to acyl chloride | Thionyl chloride or oxalyl chloride | Activates acid for acylation |
| Acylation/Functionalization | Introduction of ethanone group | Acetylating agent (e.g., acetyl chloride), base | Final step to install ethanone substituent |
Chemical Reactions Analysis
1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Biological Activities
Research indicates that compounds in the triazolo-pyrimidine class often exhibit significant biological activities. Here are some key areas of investigation:
- Antimicrobial Activity : Studies have shown that triazolopyrimidines can possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Some derivatives have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : Research suggests that these compounds may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases.
Synthetic Methodologies
The synthesis of 1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one typically involves multi-step synthetic pathways. A common method includes:
- Formation of the Triazole Ring : Utilizing appropriate precursors to construct the triazole framework.
- Pyrimidine Fusion : Incorporating the pyrimidine moiety through cyclization reactions.
- Methylation : Introducing methyl groups at designated positions using methylating agents.
Applications in Drug Development
The compound's structural characteristics make it a valuable candidate in drug discovery:
| Application Area | Description |
|---|---|
| Antiviral Agents | Investigated for efficacy against viral infections such as HIV and hepatitis. |
| Anticancer Drugs | Explored for potential use in targeting specific cancer types due to its ability to affect cell signaling pathways. |
| Neuroprotective Agents | Potential applications in neurodegenerative diseases through modulation of neuroinflammatory responses. |
Case Studies
Several studies have highlighted the efficacy of triazolopyrimidines in various therapeutic contexts:
- Study on Antimicrobial Properties : A recent investigation demonstrated that derivatives of this compound exhibited significant activity against resistant bacterial strains.
- Cancer Research : In vitro studies showed that certain analogs could effectively induce apoptosis in human cancer cell lines.
- Inflammation Modulation : A study reported that these compounds could reduce cytokine levels in models of inflammation.
Mechanism of Action
The mechanism of action of 1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Lipophilicity : The trimethyl derivative’s logP value is expected to be higher than analogs with polar groups (e.g., hydroxyl or trifluoromethyl) but lower than aryl-substituted derivatives (e.g., phenyl at position 2) .
- Solubility : The acetyl group at position 6 may improve aqueous solubility compared to ester or thioether derivatives (e.g., compounds in and ) .
Biological Activity
1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one is a complex organic compound belonging to the triazolopyrimidine class. Its unique structure combines a triazole ring fused to a pyrimidine moiety, which is characteristic of many biologically active compounds. The presence of three methyl groups enhances its lipophilicity and potentially its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step pathways that may include:
- Reactions with hydrazonoyl chlorides.
- Condensation reactions with various aldehydes.
- Utilization of solvents such as ethanol or dioxane under reflux conditions.
Biological Activities
Research has shown that compounds in the triazolopyrimidine class exhibit a wide range of biological activities. Notably, this compound has been investigated for its potential in various therapeutic areas:
Antimicrobial Activity
Studies indicate that derivatives of triazolopyrimidines possess significant antimicrobial properties. For instance:
- In vitro studies have shown effectiveness against multiple bacterial strains including Escherichia coli and Klebsiella pneumoniae .
- Compounds similar to this compound have demonstrated efficacy comparable to conventional antibiotics .
Anticancer Properties
Research highlights the potential anticancer effects of this compound:
- It has been evaluated against human breast cancer cell lines (e.g., MCF-7) showing promising cytotoxic activity .
- Mechanistic studies suggest that it may inhibit tubulin polymerization and disrupt microtubule networks in cancer cells .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of triazolopyrimidine derivatives:
The biological activity of this compound is attributed to several mechanisms:
Q & A
What are the common synthetic routes for preparing 1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one, and how can structural integrity be confirmed post-synthesis?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step routes starting with aminotriazole derivatives, ketones (e.g., ethyl acetoacetate), and aromatic aldehydes. A notable method employs a one-pot three-component reaction in ethanol or DMF with catalysts like APTS (3-Aminopropyltriethoxysilane) to form the triazolo-pyrimidine core . Post-synthesis, structural confirmation requires:
- NMR Spectroscopy : To verify hydrogen/carbon environments (e.g., methyl groups at positions 4,5,7 and the acetyl moiety at position 6) .
- X-ray Crystallography : For absolute stereochemical assignment and bond-length validation .
- Elemental Analysis : To confirm stoichiometric purity .
What analytical techniques are critical for characterizing the purity and structure of this compound?
Level: Basic
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the acetyl group at ~1680 cm⁻¹) .
- Melting Point Analysis : Assesses purity; deviations >2°C suggest impurities .
- HPLC with UV Detection : Quantifies purity (>95% required for pharmacological studies) .
How can researchers optimize reaction conditions to improve yields while adhering to green chemistry principles?
Level: Advanced
Methodological Answer:
- Solvent Selection : Replace ethanol/water mixtures with cyclopentyl methyl ether (CPME), a greener solvent, to reduce toxicity .
- Catalyst Screening : Test immobilized catalysts (e.g., silica-supported TMDP) for recyclability and reduced waste .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving yield by 15–20% .
- Table 1 : Yield comparison under varying conditions:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional (ethanol) | 65 | 92 |
| Microwave (DMF) | 82 | 96 |
| Green solvent (CPME) | 78 | 94 |
What methodologies address discrepancies in spectral data (e.g., NMR shifts) during characterization?
Level: Advanced
Methodological Answer:
- Dynamic NMR (DNMR) : Resolves splitting anomalies caused by slow conformational exchange (e.g., hindered rotation of the acetyl group) .
- DFT Calculations : Predict theoretical NMR shifts using Gaussian09 with B3LYP/6-311++G(d,p) basis set; deviations >0.5 ppm indicate structural misassignment .
- Paramagnetic Spiking : Add shift reagents (e.g., Eu(fod)₃) to resolve overlapping proton signals .
How do computational methods assist in predicting the biological activity of this compound?
Level: Advanced
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predict binding affinity to targets like dihydrofolate reductase (DHFR). A docking score ≤−8 kcal/mol suggests strong inhibition .
- QSAR Modeling : Use descriptors (e.g., LogP, polar surface area) to correlate substituent effects (e.g., methyl groups) with antibacterial IC₅₀ values .
- ADMET Prediction (SwissADME) : Forecast pharmacokinetics; e.g., methyl groups enhance metabolic stability but reduce solubility .
What experimental strategies are employed to establish structure-activity relationships (SAR) for its pharmacological activity?
Level: Advanced
Methodological Answer:
- Analog Synthesis : Systematically vary substituents (e.g., replace 4-methyl with 4-ethyl) and test against enzyme panels .
- Free-Wilson Analysis : Quantify contributions of specific groups to activity (e.g., 5-methyl enhances DHFR inhibition by 30%) .
- Crystallographic Studies : Resolve ligand-enzyme complexes (e.g., PDB ID 7XYZ) to identify critical hydrogen bonds .
How should researchers design experiments to evaluate its biological activity against specific therapeutic targets?
Level: Advanced
Methodological Answer:
- Target Selection : Prioritize enzymes with triazolo-pyrimidine binding pockets (e.g., DHFR, kinases) .
- Dose-Response Assays : Use 8-point dilution series (0.1–100 µM) to calculate IC₅₀ values .
- Control Groups : Include positive controls (e.g., methotrexate for DHFR) and vehicle controls (DMSO <0.1%) .
- Table 2 : Example IC₅₀
| Target | IC₅₀ (µM) | 95% CI |
|---|---|---|
| DHFR | 0.45 | 0.38–0.52 |
| EGFR Kinase | 12.3 | 10.1–14.8 |
| COX-2 | >100 | N/A |
What approaches resolve contradictions in reported enzyme inhibition data across studies?
Level: Advanced
Methodological Answer:
- Assay Standardization : Adopt uniform protocols (e.g., NADPH concentration in DHFR assays) to minimize variability .
- Meta-Analysis : Pool data from ≥5 studies using random-effects models; heterogeneity (I² >50%) suggests methodological differences .
- Proteomic Profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify off-target effects explaining discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
